molecular formula C19H22N2O4 B5577999 N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide

Cat. No.: B5577999
M. Wt: 342.4 g/mol
InChI Key: QNTGGWPCCZYDFR-UHFFFAOYSA-N
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Description

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxy group, and a phenylmethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide typically involves multiple steps. One common method includes the acetylation of 3-methoxy-4-(phenylmethoxy)aniline with acetic anhydride under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism by which N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and phenylmethoxy groups can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxyacetanilide: Similar in structure but lacks the phenylmethoxy group.

    N-(4-methoxyphenyl)-N-methylacetamide: Contains a methoxy group but differs in the substitution pattern.

Uniqueness

N-{(acetylamino)[3-methoxy-4-(phenylmethoxy)phenyl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and phenylmethoxy groups enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[acetamido-(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(22)20-19(21-14(2)23)16-9-10-17(18(11-16)24-3)25-12-15-7-5-4-6-8-15/h4-11,19H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTGGWPCCZYDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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